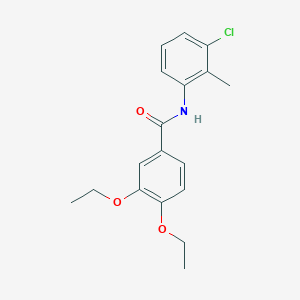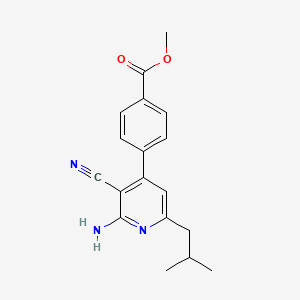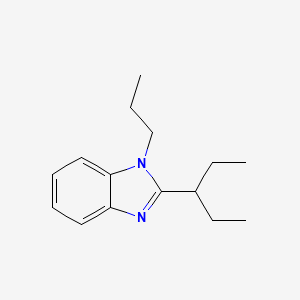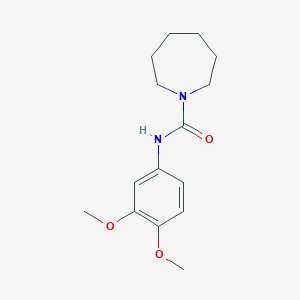
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile, also known as DMFPAA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of acrylonitrile derivatives and has shown promising results in various scientific applications.
Mécanisme D'action
The exact mechanism of action of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its relatively low toxicity. It has been shown to have minimal cytotoxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation is that the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile. One potential area of research is the development of novel this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of this compound in greater detail, which could lead to the identification of new therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo and in clinical trials.
Méthodes De Synthèse
The synthesis of 3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 2-(4-fluorophenyl)acetonitrile with 2,5-dimethyl-1-phenylpyrrole in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of this compound. The yield of this reaction is typically in the range of 60-70%.
Applications De Recherche Scientifique
3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2/c1-15-12-18(16(2)24(15)21-6-4-3-5-7-21)13-19(14-23)17-8-10-20(22)11-9-17/h3-13H,1-2H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWBKJPIRBSEE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetohydrazide](/img/structure/B5848188.png)
![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)


![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)



![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)

![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)
